1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole
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Overview
Description
1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole typically involves the reaction of 4-fluorobenzyl chloride with 5-phenyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-1H-indazole: Another fluorobenzyl derivative with similar structural features.
1-(4-Fluorobenzyl)-1H-pyrazole: A pyrazole derivative with a fluorobenzyl group.
1-(4-Fluorobenzyl)-1H-benzimidazole: A benzimidazole derivative with a fluorobenzyl group.
Uniqueness: 1-(4-Fluorobenzyl)-5-phenyl-1H-imidazole is unique due to the presence of both a fluorobenzyl group and a phenyl group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H13FN2 |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-phenylimidazole |
InChI |
InChI=1S/C16H13FN2/c17-15-8-6-13(7-9-15)11-19-12-18-10-16(19)14-4-2-1-3-5-14/h1-10,12H,11H2 |
InChI Key |
OLGSJJAJXFNAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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